TRYPTAMINE-alpha,alpha-D2 HCL
Description
Significance of Deuterium (B1214612) Isotopic Labeling in Modern Chemical Biology
Deuterium isotopic labeling is a technique used to trace the journey of a molecule through a chemical reaction or a metabolic pathway. wikipedia.org By substituting hydrogen with deuterium, a stable, non-radioactive isotope, researchers can track molecules without altering their fundamental chemical properties. musechem.com This method is invaluable for gaining detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comclearsynth.com
One of the most significant consequences of deuterium substitution is the kinetic isotope effect (KIE). portico.orgnih.gov The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. nih.govrsc.org This increased stability means that reactions involving the cleavage of a C-D bond are often slower than those involving a C-H bond. portico.org This effect is particularly relevant in drug metabolism, where enzymes like cytochrome P450 often break C-H bonds as a rate-limiting step. portico.orgnih.gov By strategically placing deuterium at metabolically vulnerable sites, the metabolic rate of a drug can be significantly reduced, potentially leading to a longer half-life, improved pharmacokinetic profiles, and enhanced therapeutic efficacy. wikipedia.orgnih.gov
The application of deuterium labeling extends beyond altering metabolic rates. It is also a crucial tool for mechanistic studies, helping to elucidate the intricate steps of chemical and enzymatic reactions. symeres.com Furthermore, deuterated compounds serve as valuable internal standards in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for more precise and quantitative analysis. symeres.com
Overview of Tryptamine (B22526) Scaffold Utility in Neurochemistry and Metabolism Research
The tryptamine scaffold, characterized by an indole (B1671886) nucleus connected to an ethylamine (B1201723) side chain, is a privileged structure in neurochemistry and pharmacology. nih.govebi.ac.uk It forms the backbone of numerous endogenous compounds with critical physiological roles, including the neurotransmitter serotonin (B10506) and the neurohormone melatonin. walshmedicalmedia.comnih.gov Tryptamine itself is a trace amine found in the mammalian brain that acts as a neuromodulator, influencing the activity of dopaminergic, serotonergic, and glutamatergic systems. walshmedicalmedia.comwikipedia.org
The versatility of the tryptamine structure has made it a focal point for drug discovery and development. walshmedicalmedia.compublish.csiro.au Tryptamine derivatives have been investigated for a wide range of therapeutic applications, including the treatment of migraines, depression, and neurodegenerative disorders like Alzheimer's disease. nih.govacs.orgcambridge.org In the context of metabolism research, tryptamine and its analogues are extensively studied to understand their metabolic pathways, which primarily involve monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. wikipedia.orgnih.govresearchgate.net The rapid metabolism of many tryptamines often limits their therapeutic potential, making them prime candidates for strategies aimed at improving metabolic stability. nih.govwikipedia.org
Rationale for Site-Specific Deuteration at the Alpha-Carbons of Tryptamine
The decision to introduce deuterium at the alpha-carbons of the tryptamine molecule is a strategic one, directly targeting a key site of metabolic activity. The alpha-carbon is adjacent to the amine group and is a primary site for enzymatic degradation, particularly by monoamine oxidase (MAO). nih.govgoogle.com The deamination of tryptamine at the alpha-position is a rate-limiting step in its metabolism. nih.gov
By replacing the two hydrogen atoms on the alpha-carbon with deuterium to form TRYPTAMINE-alpha,alpha-D2 HCL, researchers can leverage the kinetic isotope effect to slow down this metabolic breakdown. portico.orgnih.gov In vitro studies have demonstrated that deuteration at the alpha-carbon of tryptamine analogues significantly reduces deamination by MAO. nih.gov This stabilization against enzymatic degradation is expected to increase the compound's half-life and bioavailability. nih.govgoogle.com
Early research dating back to 1961 showed that replacing the alpha-hydrogens of tryptamine with deuterium led to a marked intensification of its biological effects, which was attributed to the kinetic isotope effect at the level of MAO. rsc.orgresearchgate.net More recent studies have confirmed that selective deuteration at the alpha-carbon can stabilize tryptamine-based compounds against MAO-A action, effectively slowing down their enzymatic degradation. google.comgoogle.com This site-specific deuteration provides a powerful tool for modulating the pharmacokinetic properties of tryptamine and its derivatives, allowing for a more detailed investigation of their neurochemical and pharmacological effects. nih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1-dideuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFBGNBTTMPNIG-GZEMNZGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Characterization of Tryptamine Alpha,alpha D2 Hcl
Strategies for Site-Specific Deuterium (B1214612) Incorporation at the Alpha-Positions
Achieving site-specific deuteration requires synthetic methods that precisely target the C-H bonds at the alpha-position to the amino group. Several effective strategies have been developed, ranging from classic reductive approaches to modern photocatalytic methods.
A well-established method for introducing deuterium at the alpha-position of tryptamines involves the reduction of an appropriate precursor with a deuterated reducing agent. shulginresearch.net Lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful deuteride donor used for this purpose. glpbio.comresearchgate.net The synthesis typically begins with indole (B1671886), which is reacted to form an indol-3-yl-glyoxalylamide precursor. This intermediate is then reduced with Lithium Aluminum Deuteride. shulginresearch.net This reduction step converts the two carbonyl groups of the glyoxalylamide moiety into deuterated methylene (B1212753) groups, thereby installing two deuterium atoms at the alpha and beta positions of the tryptamine (B22526) side chain. shulginresearch.netresearchgate.net To achieve specific alpha,alpha-dideuteration, a precursor such as an appropriate amide can be reduced. For instance, the synthesis of deuterated N,N-dimethyltryptamine (DMT) analogues has been achieved by reducing an amide intermediate with varying ratios of Lithium Aluminum Hydride (LiAlH₄) and LiAlD₄ to control the level of deuteration at the alpha-carbon. nih.gov
| Precursor Type | Reducing Agent | Key Transformation | Typical Solvent | Ref. |
| Glyoxalylamide | Lithium Aluminum Deuteride (LiAlD₄) | Reduction of amide and ketone to deuterated methylene groups | Tetrahydrofuran (THF) | shulginresearch.net |
| N,N-dimethyl-2-(1H-indol-3-yl)-2-oxoacetamide | Lithium Aluminum Deuteride (LiAlD₄) | Reduction of the amide carbonyl to a dideuterated methylene group | Tetrahydrofuran (THF) | nih.gov |
This table provides an interactive overview of reductive approaches for alpha-deuteration.
This method is highly effective and provides good yields, forming the basis for many syntheses of deuterated tryptamines used as internal standards for bioanalysis or in biochemical studies. shulginresearch.net
Reductive amination is a cornerstone of amine synthesis. While many procedures focus on the reaction of aldehydes or ketones with amines, the reduction of nitriles also provides a pathway to primary amines. The synthesis of tryptamine derivatives has been accomplished through reductive amination conditions. researchgate.net For isotopic labeling, this can be adapted by using deuterated reagents. For example, the reduction of indole-3-acetonitrile (B3204565) with a deuterated reducing agent would yield TRYPTAMINE-alpha,alpha-D2. Enzymatic methods have also been developed where the decarboxylation of L-tryptophan is carried out in a deuterated medium such as deuterium oxide (D₂O), which can introduce a deuterium atom at the alpha-position. nih.gov
Recent advancements in synthetic chemistry have introduced organophotocatalytic methods for direct hydrogen-deuterium (H/D) exchange. rsc.orgnih.gov These techniques offer a straightforward and cost-effective pathway for the synthesis of α-deuterated primary amines using D₂O as the deuterium source under mild reaction conditions. rsc.orgnih.gov This approach avoids the need for pre-functionalization of the substrate. nih.gov The mechanism typically involves the combination of an organophotocatalyst with a thiol hydrogen atom transfer (HAT) catalyst. nih.govresearchgate.net Under visible light irradiation, an α-amino radical is generated from the primary amine, which then undergoes H/D exchange with D₂O. rsc.org This method is noted for its high levels of deuterium incorporation, excellent chemo- and site-selectivity, and minimal byproduct formation. rsc.orgnih.gov It represents a significant improvement in efficiency and environmental consideration over classical methods.
| Component | Role | Example | Ref. |
| Photocatalyst | Absorbs light to initiate the reaction | 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) | nih.gov |
| HAT Catalyst | Facilitates hydrogen atom transfer to form the α-amino radical | Thiol-based catalysts (e.g., iPr₃SiSH) | nih.gov |
| Deuterium Source | Provides the deuterium atom for exchange | Deuterium Oxide (D₂O) | rsc.orgnih.gov |
| Energy Source | Drives the photocatalytic cycle | Visible Light (e.g., 390 nm LED) | researchgate.net |
This table summarizes the key components in a typical organophotocatalytic H/D exchange reaction for alpha-deuteration.
Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically reduce reaction times, often leading to higher yields and product purities. mdpi.comnih.gov This technique has been successfully applied to the synthesis of deuterated tryptamines. shulginresearch.net Specifically, the reduction of glyoxalylamide precursors with Lithium Aluminum Deuteride, a traditionally time-consuming step, can be completed in as little as 5 minutes under microwave irradiation at elevated temperatures and pressures. shulginresearch.netresearchgate.net This rapid and efficient heating allows for a high-throughput approach, which is particularly beneficial for creating libraries of deuterated standards for clinical and forensic purposes. shulginresearch.net
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | ~5 minutes |
| Temperature | Typically reflux temperature of the solvent | 150°C (under pressure) |
| Yield | Good | Good to Excellent |
| Efficiency | Lower throughput | High-throughput capability |
This table provides a comparative analysis of conventional versus microwave-assisted synthesis for deuterated tryptamines. shulginresearch.netresearchgate.net
Spectroscopic and Chromatographic Techniques for Deuterium Confirmation and Isotopic Purity Assessment
Following synthesis, it is imperative to confirm the exact location of the deuterium atoms and to assess the isotopic purity of the final compound. A combination of spectroscopic and chromatographic methods is typically employed for this purpose. rsc.org High-resolution mass spectrometry (HR-MS) is often used to determine the isotopic enrichment by analyzing the relative abundance of the H/D isotopolog ions. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity and the site of deuteration in labeled compounds. rsc.org The substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) leads to distinct and predictable changes in both ¹H and ¹³C NMR spectra.
In the ¹H NMR spectrum of TRYPTAMINE-alpha,alpha-D2 HCL, the most notable change is the disappearance or significant reduction in the intensity of the signal corresponding to the alpha-protons. nih.gov In non-deuterated tryptamine, these protons typically appear as a triplet. The absence of this signal is strong evidence of successful deuteration at the alpha-position.
| Compound | α-CH₂ Signal (approx. ppm) | β-CH₂ Signal (approx. ppm) | Aromatic Signals (approx. ppm) |
| Tryptamine HCl | ~3.34 ppm (triplet) | ~3.17 ppm (triplet) | ~7.0-7.7 ppm (multiplets) |
| This compound | Absent or greatly diminished | ~3.17 ppm (singlet or broadened singlet) | ~7.0-7.7 ppm (multiplets) |
This table compares the expected ¹H NMR signals for standard tryptamine versus its alpha,alpha-dideuterated analogue, based on typical chemical shifts. nih.govhmdb.ca
In the ¹³C NMR spectrum, the carbon atom attached to the deuterium atoms (C-α) will exhibit a change in its signal. Due to coupling with deuterium (which has a nuclear spin I=1), the singlet observed for the α-carbon in the proton-decoupled spectrum of unlabeled tryptamine will be replaced by a multiplet (typically a triplet for a CD₂ group). Furthermore, the resonance may experience a slight upfield shift, known as an isotope shift. These combined spectral changes provide unambiguous confirmation of the site-specific incorporation of deuterium.
Mass Spectrometry (MS) for Verification of Deuterium Incorporation and Isotopic Enrichment
Mass spectrometry is an indispensable analytical technique for the characterization of isotopically labeled compounds such as this compound. It provides definitive confirmation of successful deuterium incorporation by measuring the mass-to-charge ratio (m/z) of the molecule and its fragments. The primary objective is to verify that the mass of the synthesized molecule has increased by the expected amount due to the replacement of two protium (B1232500) (¹H) atoms with two deuterium (²H) atoms at the alpha-carbon position of the aminoethyl side chain.
In the mass spectrum of unlabeled Tryptamine, the protonated molecule [M+H]⁺ is observed at a specific m/z value. For this compound, this molecular ion peak is expected to shift by +2 Da (Daltons), corresponding to the mass of the two deuterium atoms. This clear mass shift provides the initial and most direct evidence of successful deuteration.
Furthermore, analysis of the fragmentation patterns is crucial for confirming the precise location of the deuterium labels. nih.govsigmaaldrich.com High-resolution mass spectrometry (HRMS) techniques, often coupled with collision-induced dissociation (CID), are employed to break the molecule into smaller, characteristic fragments. squarespace.com For tryptamine, a key fragmentation involves the cleavage of the bond between the alpha and beta carbons of the side chain, leading to the formation of an iminium ion. In the case of this compound, the fragment containing the alpha-carbon will exhibit a mass shift of +2 Da, whereas fragments without this piece will match the fragmentation pattern of the unlabeled compound. This confirms that the deuterium atoms are located specifically at the alpha-position as intended.
Isotopic enrichment, which quantifies the percentage of molecules in the sample that have been successfully deuterated, is also determined from the mass spectrum. The analysis reveals the relative intensities of the ion peaks for the unlabeled (D₀), singly deuterated (D₁), and doubly deuterated (D₂) species. nih.gov A high isotopic enrichment (e.g., >98%) indicates a highly efficient and specific synthesis process. nih.gov
Table 1: Mass Spectrometry Data for this compound Verification This table presents hypothetical but representative data based on typical mass spectrometric analysis of deuterated compounds.
| Parameter | Unlabeled Tryptamine | Expected this compound | Purpose |
|---|---|---|---|
| Molecular Ion (m/z of [M+H]⁺) | 161.1 | 163.1 | Confirms overall incorporation of two deuterium atoms. |
| Key Fragment Ion (m/z) | 144.1 (loss of NH₃) | 144.1 (loss of NH₂D) or 145.1 (loss of NHD₂) | Confirms location of deuterium on the side chain. |
| Iminium Fragment (m/z) | 130.1 | 132.1 | Pinpoints deuterium location specifically to the alpha-carbon. |
| Isotopic Enrichment | D₀ > 99% | D₂ > 98% | Quantifies the success and specificity of the deuteration reaction. |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Retention Behavior
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized this compound and characterizing its chromatographic behavior. researchgate.net The primary goal of HPLC analysis in this context is to separate the target compound from any unreacted starting materials, reagents, or potential side products generated during the synthesis. A high degree of chemical purity is essential for the reliability of any subsequent experimental use.
The analysis is typically performed using reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. researchgate.net Tryptamine itself is a polar compound, which can make it challenging to retain on standard C18 columns. mtc-usa.com Therefore, method development often involves optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier (such as acetonitrile (B52724) or methanol). google.comnih.gov The pH of the mobile phase is also a critical parameter that can be adjusted to ensure the compound is in a suitable ionic state for optimal separation and peak shape.
The output of an HPLC analysis is a chromatogram, which plots the detector response against time. The time at which a compound elutes from the column is known as its retention time (t₋), a characteristic property for a specific compound under a defined set of chromatographic conditions (i.e., column, mobile phase, flow rate, and temperature). For this compound, the retention time is not expected to differ significantly from its unlabeled counterpart, as isotopic substitution has a negligible effect on the compound's polarity and interaction with the stationary phase.
Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >99% is often required for research applications. nih.gov
Table 2: Typical HPLC Parameters for Purity Analysis of this compound This table presents a representative HPLC method based on published analyses of tryptamine compounds.
| Parameter | Value / Condition | Purpose |
|---|---|---|
| Chromatographic Mode | Reverse-Phase (RP-HPLC) | Standard for separating moderately polar to nonpolar compounds. |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) google.com | Provides a nonpolar stationary phase for interaction with the analyte. |
| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile nih.gov | Allows for efficient separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min google.com | Controls the speed at which the mobile phase and analyte pass through the column. |
| Column Temperature | 25 °C google.com | Ensures reproducible retention times by maintaining a constant temperature. |
| Detection | UV at 280 nm google.com | The indole ring of tryptamine absorbs UV light, allowing for sensitive detection. |
| Expected Purity | > 99% | Ensures the sample is free from significant impurities. |
Applications in Metabolic and Enzyme Kinetic Research
Investigation of Metabolic Pathways using Deuterated Tracers
The use of deuterated tracers like Tryptamine-alpha,alpha-D2 HCL has significantly advanced the understanding of tryptamine (B22526) metabolism. The heavier isotope of deuterium (B1214612) alters the bond strength with carbon, leading to observable effects in enzyme-mediated reactions.
Elucidation of Enzyme-Substrate Interactions in Biotransformation Processes
The introduction of deuterium at the alpha-carbon of tryptamine provides a powerful method for probing enzyme-substrate interactions. This isotopic substitution can influence the rate of enzymatic reactions, thereby offering insights into the mechanisms of biotransformation. For instance, studies on deuterated analogues of N,N-dimethyltryptamine (DMT), a structurally related compound, have shown that deuteration at the α-carbon reduces deamination, indicating this position is a rate-limiting step in enzymatic cleavage. nih.gov This effect on metabolic stability helps to clarify the specific interactions between the substrate and the active site of the metabolizing enzyme. nih.gov
By comparing the metabolic fate of deuterated versus non-deuterated tryptamines, researchers can infer the specific bonds targeted by enzymes. This approach has been instrumental in understanding how enzymes recognize and process tryptamine-based compounds. The use of substrate analogues, including isotopically labeled ones, is a common strategy to gain crucial information regarding the catalytic mechanism of enzymatic reactions. nih.gov
Determination of Deuterium Kinetic Isotope Effects (DKIE) on Enzyme-Mediated Reactions
The Deuterium Kinetic Isotope Effect (DKIE) is a key parameter determined by using compounds like this compound. DKIE is the ratio of the reaction rate of the non-deuterated compound to the deuterated one. A significant primary DKIE is evidence that the C-H bond cleavage is at least partially rate-limiting in the reaction. nih.govresearchgate.net
In the context of tryptamine metabolism, DKIE studies have been pivotal. For example, research has shown that deuterium substitution in the N-methyl group of morphine slowed its metabolism, which was an early demonstration of the kinetic isotope effect in drug metabolism. researchgate.netnih.gov While direct DKIE values for this compound are not extensively published in readily available literature, the principle is well-established for similar compounds and enzymatic systems. The observation of a DKIE can help to elucidate the reaction mechanisms of enzymes like monoamine oxidase (MAO) and cytochrome P450 (CYP) in the deamination of tryptamine. researchgate.net
| Parameter | Description | Significance in Tryptamine Research |
| Primary DKIE | Observed when the bond to the isotope is broken in the rate-determining step of the reaction. | A significant primary DKIE in the metabolism of this compound would indicate that the cleavage of the C-D bond at the alpha position is a rate-limiting step. |
| Secondary DKIE | Observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. | A secondary DKIE could provide insights into changes in hybridization or the steric environment of the substrate within the enzyme's active site during the reaction. |
Studies on Metabolic Stability in In Vitro and Ex Vivo Systems (e.g., Hepatocyte Fractions, Tissue Homogenates)
In vitro and ex vivo systems are crucial for assessing the metabolic stability of compounds. The use of this compound in these systems allows for a direct comparison of its stability against the non-deuterated form. Increased metabolic stability of deuterated compounds is often observed due to the stronger C-D bond compared to the C-H bond, which can slow down enzyme-catalyzed reactions.
Studies on deuterated DMT analogues in human hepatocyte fractions have demonstrated a significant increase in half-life and a decrease in clearance with an increasing degree of deuteration at the α-carbon. nih.gov For instance, the half-life of DMT was significantly extended with deuterium substitution at this position. nih.gov These findings highlight the impact of alpha-carbon deuteration on metabolic stability. nih.gov Such studies are essential in drug discovery and development to predict a compound's pharmacokinetic profile. nuvisan.comscience.gov
| System | Application in Tryptamine Research | Key Findings with Deuterated Analogues |
| Human Hepatocyte Fractions | To assess the metabolic stability of tryptamine and its deuterated analogues in a system that closely mimics human liver metabolism. | Increased half-life and decreased clearance of α-deuterated DMT analogues compared to the non-deuterated compound. nih.gov |
| Tissue Homogenates | To investigate metabolism in specific tissues where tryptamine may be active or metabolized, such as the brain or gut. | Can help identify tissue-specific metabolic pathways and the enzymes involved. |
Role of Specific Enzyme Systems in Tryptamine Biotransformation (e.g., Monoamine Oxidases (MAO), Cytochrome P450 (CYP) Enzymes)
The biotransformation of tryptamine is primarily carried out by two major enzyme systems: Monoamine Oxidases (MAO) and Cytochrome P450 (CYP) enzymes. nih.govresearchgate.net this compound is an invaluable tool for studying the specific contributions of these enzyme systems.
MAO, particularly MAO-A, is known to oxidize tryptamine to indole-3-acetaldehyde. nih.govresearchgate.net The use of deuterated tryptamine can help to confirm that the C-H bond cleavage at the alpha-carbon is a critical step in this MAO-mediated reaction. Research has unequivocally shown the selective conversion of tryptamine to tryptophol (B1683683) (via indole-3-acetaldehyde) by MAO-A. nih.govresearchgate.net
While some earlier reports suggested a role for CYP2D6 in tryptamine deamination, more recent studies have indicated that CYP2D6 does not contribute significantly to this reaction; instead, MAO-A is the primary enzyme responsible. nih.govresearchgate.net However, CYP enzymes are involved in the metabolism of other tryptamine derivatives and in the broader context of tryptophan metabolism. nih.gov The use of deuterated substrates can help to delineate the specific roles of different CYP isozymes in the metabolism of various tryptamine-related compounds.
Analysis of Metabolic Switching and Altered Metabolite Profiles due to Deuteration
Deuteration at a specific site can slow down metabolism through that pathway, potentially leading to "metabolic switching," where the compound is metabolized through alternative routes. The use of this compound allows researchers to investigate this phenomenon. If the primary metabolic pathway is inhibited by deuteration, an increase in metabolites from secondary pathways may be observed.
While specific studies on metabolic switching with this compound are not widely detailed, the concept is a known consequence of isotopic substitution. nih.gov For other deuterated compounds, it has been shown that blocking one metabolic route can enhance others. nih.gov Analyzing the full metabolite profile of this compound in various metabolic systems can reveal these alternative pathways and provide a more comprehensive understanding of its biotransformation.
Quantitative Analysis of Endogenous Tryptamines using this compound as an Internal Standard
In the quantitative analysis of endogenous compounds, the use of a stable isotope-labeled internal standard is the gold standard for accuracy and precision, particularly in mass spectrometry-based methods like LC-MS/MS. nih.gov this compound is an ideal internal standard for the quantification of endogenous tryptamine in biological matrices such as plasma, urine, and brain microdialysate. nih.govresearchgate.net
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Assays for Biological Matrices (e.g., Animal Tissue, Cell Culture Media)
This compound serves as an ideal internal standard (IS) in the development and validation of quantitative assays using liquid chromatography-mass spectrometry (LC-MS). researchgate.net Due to its chemical and physical properties being nearly identical to the endogenous analyte, tryptamine, it exhibits similar behavior during sample extraction, chromatography, and ionization. researchgate.net This stable isotope-labeled (SIL) standard is added at a known concentration to biological samples, such as plasma, whole blood, or tissue homogenates, at an early stage of sample preparation. texilajournal.comd-nb.info
The validation of these analytical methods is crucial to ensure accurate and reliable results. mdpi.com During validation, the use of a deuterated internal standard like this compound helps to assess and confirm key method parameters. A highly sensitive LC-MS/MS method for quantifying N,N-dimethyltryptamine (DMT) and its metabolites in human plasma utilized a deuterated DMT internal standard. researchgate.net Samples were prepared via protein precipitation, and the method was validated for accuracy, precision, sensitivity, selectivity, and recovery. researchgate.net Similarly, a fully validated LC-MS method was developed for quantifying psychoactive compounds, including tryptamine, in various South American plant species. mdpi.com This method demonstrated high accuracy and reliability, largely attributable to the use of deuterated internal standards to account for matrix effects. mdpi.com
The performance of such assays is characterized by several key metrics, as illustrated in the table below, which summarizes typical validation parameters from a method developed for the analysis of tryptamines in complex matrices. mdpi.com
| Parameter | Analyte | Typical Value | Description |
| Linearity (R²) | Tryptamine | > 0.99 | Indicates a strong correlation between the concentration and the instrument's response across a defined range. |
| Limit of Detection (LOD) | Tryptamine | 0.10 ng/mL | The lowest concentration of the analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | Tryptamine | 0.31 ng/mL | The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. |
| Intra-assay Precision (CV) | Multiple Analytes | 0.9 - 14.7% | Measures the consistency of results for the same sample analyzed multiple times within the same analytical run. |
| Inter-assay Precision (CV) | Multiple Analytes | 2.5 - 12.5% | Measures the consistency of results for the same sample analyzed in different analytical runs. |
| Recovery | Multiple Analytes | 76.6 - 84% | The efficiency of the extraction process, representing the percentage of the analyte recovered from the matrix. |
This table presents representative data compiled from validated LC-MS/MS methods. d-nb.infomdpi.com
Biosynthetic Pathway Tracing in Non-Mammalian Systems (e.g., Plant Alkaloid Production)
Deuterium-labeled tryptamine is a powerful tool for elucidating the complex biosynthetic pathways of alkaloids in non-mammalian systems, particularly in plants. researchgate.net By supplying this compound or similar labeled precursors to plant tissues or cell cultures, researchers can trace the metabolic fate of the tryptamine molecule as it is incorporated into more complex structures. researchgate.netpnas.org This stable isotope labeling approach provides direct evidence of precursor-product relationships within a metabolic network. researchgate.netresearchgate.net
In studies of monoterpene indole (B1671886) alkaloids (MIAs), a large and pharmaceutically important class of plant natural products, labeled tryptamine has been instrumental. pnas.org For example, research on Catharanthus roseus has utilized this technique extensively. In one strategy, the plant's endogenous production of tryptamine was suppressed using RNA interference. pnas.orgresearchgate.net This created a "chemically silent" background, allowing for the exclusive production of unnatural alkaloids when tryptamine analogs were introduced. researchgate.net When isotopically labeled d4-tryptamine was fed to these silenced cultures, researchers could monitor its incorporation and confirm the formation of major alkaloids like ajmalicine, serpentine, and catharanthine. pnas.org
Similarly, studies in Camptotheca acuminata, the source of the anticancer drug camptothecin (B557342), have used deuterated tryptamine to map its biosynthetic pathway. nih.gov By feeding [α,α,β,β-d4]-tryptamine to the plant, scientists were able to detect the deuterium label in downstream intermediates and products, confirming that camptothecin is derived from tryptamine via the central precursor strictosidinic acid. nih.gov
The progress of the label through the pathway can be monitored over time using LC-MS, providing insights into the kinetics and flux of the biosynthetic process. researchgate.net
| Precursor Fed | Plant System | Labeled Products Detected | Pathway Implication |
| d5-Tryptamine | Catharanthus roseus protoplasts | d4-Strictosidine, d4-Ajmalicine, d4-Stemmadenine acetate (B1210297), d4-Catharanthine, d4-Tabersonine | Confirms the direct biosynthetic lineage from tryptamine to these complex monoterpene indole alkaloids and allows for temporal analysis of intermediate formation. researchgate.net |
| d4-Tryptamine | Catharanthus roseus hairy root culture | d4-Ajmalicine, d4-Serpentine, d4-Catharanthine, d4-Tabersonine | Demonstrates the successful incorporation of exogenous tryptamine into the major alkaloids produced by the root culture. pnas.org |
| [α,α,β,β-d4]-Tryptamine | Camptotheca acuminata | d4-Strictosidinic acid and downstream metabolites | Provides definitive evidence that camptothecin biosynthesis proceeds through a tryptamine-derived intermediate. nih.gov |
This table summarizes findings from stable isotope labeling studies in plant systems.
Pharmacological and Neurochemical Research Applications
Receptor Binding and Affinity Profiling In Vitro using Deuterated Tryptamine (B22526) Analogs
The primary goal of creating deuterated analogs of bioactive compounds is often to modify their metabolic stability without altering their interaction with protein targets. In vitro receptor binding assays are crucial for verifying that this goal has been achieved. Studies using deuterated versions of tryptamine derivatives, such as N,N-dimethyltryptamine (DMT), demonstrate that deuterium (B1214612) substitution at the alpha-carbon position does not significantly impact the compound's affinity for its primary receptor targets. nih.gov
For instance, the in vitro binding profile of an alpha-dideuterated DMT analog (referred to as D2-DMT or SPL028) was found to be comparable to that of non-deuterated DMT. nih.govcybin.com The highest affinities for both the deuterated and non-deuterated compounds were observed at the serotonin (B10506) 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are central to the pharmacological effects of many tryptamines. nih.gov The minimal difference in binding affinity confirms that the deuterated analog can be used as a reliable proxy for the endogenous compound in pharmacological studies, ensuring that observed effects are due to its action at the receptor level rather than an artifact of the isotopic labeling. psychedelicalpha.com This preservation of the pharmacological profile is a fundamental prerequisite for its use in more complex biological systems. nih.gov
Table 1: Comparison of In Vitro Receptor Binding Affinities (Ki, nM) for a Deuterated Tryptamine Analog and its Parent Compound This table presents data for the analog N,N-dimethyltryptamine (DMT) and its alpha,alpha-D2 variant (D2-DMT), illustrating the principle that deuteration at this position has a minimal effect on receptor binding.
| Receptor | DMT (Ki, nM) | D2-DMT (Ki, nM) | Fold Difference |
|---|---|---|---|
| 5-HT1A | 110 | 130 | 1.18 |
| 5-HT2A | 160 | 210 | 1.31 |
| 5-HT2C | 390 | 470 | 1.21 |
| SERT | >10,000 | >10,000 | N/A |
| Sigma σ1 | >10,000 | >10,000 | N/A |
Investigation of Neurotransmitter Transporter Mechanisms in Cellular Models
Deuterated tryptamines are valuable tools for studying the mechanisms of neurotransmitter transporters, such as the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). In cellular models, such as transfected human embryonic kidney (HEK) cells, these transporters can be expressed in isolation, allowing for precise characterization of drug interactions. While high-affinity binding to transporters is not a primary characteristic of all tryptamines, using labeled compounds helps to quantify these interactions accurately. For example, studies with deuterated DMT showed non-significant binding at SERT at concentrations up to 10 µM, indicating a low affinity. cybin.com Other non-deuterated tryptamine derivatives have been shown to be potent inhibitors of monoamine re-uptake, a key function of these transporters. nih.gov Using TRYPTAMINE-alpha,alpha-D2 HCL in such cellular assays allows researchers to measure uptake kinetics and competitive inhibition without the confounding variable of rapid metabolism, which can otherwise reduce the effective concentration of the test compound.
Studies on Neurotransmitter Release and Reuptake in Isolated Synaptosomes or Brain Slice Preparations (Animal Models)
Synaptosomes, which are isolated presynaptic nerve terminals, and brain slice preparations provide an ex vivo model to study neurotransmitter release and reuptake. These preparations maintain the machinery for these processes and are more physiologically relevant than single-cell models. Endogenous tryptamine is known to be localized in nerve terminals and is releasable upon depolarization. nih.gov In such systems, this compound can be used to differentiate between the release of endogenous (non-deuterated) neurotransmitters and the effects of the exogenously applied deuterated compound. For example, researchers can preload synaptosomes with a deuterated amine and then measure its release in response to various stimuli. This approach has been used extensively with other psychoactive compounds to determine their properties as monoamine releasers or reuptake inhibitors. nih.gov The use of the stable isotope label allows for precise quantification of the released deuterated compound by mass spectrometry, separating its signal from the endogenous tryptamine or other monoamines present in the preparation.
Deuterium Labeling in Neurochemical Pathway Tracing and Flux Analysis in Animal Brain
One of the most powerful applications of this compound is in tracing metabolic pathways and determining bioavailability in vivo. The primary route of metabolism for tryptamine is oxidative deamination by monoamine oxidase (MAO). nih.gov The cleavage of the carbon-hydrogen bond at the alpha position is the rate-limiting step in this reaction. By replacing the two alpha-hydrogens with deuterium, the C-D bond strength is increased, leading to a slower rate of metabolism. nih.govnih.gov This phenomenon, known as the kinetic isotope effect (KIE), significantly enhances the bioavailability of the deuterated compound in the brain. nih.gov
A pivotal study in rats demonstrated this effect by injecting an equimolar mixture of tryptamine and alpha,alpha-[2H2]-tryptamine. The ratio of the deuterated to non-deuterated compound remained near unity in plasma but significantly exceeded unity in the liver and brain. nih.gov This enrichment indicates that the deuterated tryptamine was metabolized more slowly, allowing more of it to penetrate and persist in brain tissue. nih.gov This application is crucial for metabolic flux analysis, where stable isotopes are used to follow the fate of a molecule through various biochemical pathways, providing quantitative insights into brain neurochemistry. nih.govnih.gov
Table 2: Relative Ratios of alpha,alpha-[2H2]Tryptamine to Tryptamine in Rat Tissues Following Intraperitoneal Injection Data adapted from Dyck et al. (1983). Ratios greater than 1.0 indicate that the deuterated compound is present in higher concentrations than the non-deuterated compound, demonstrating the kinetic isotope effect.
| Time Post-Injection (min) | Brain Ratio ([2H2]T / T) | Liver Ratio ([2H2]T / T) | Plasma Ratio ([2H2]T / T) |
|---|---|---|---|
| 5 | 1.45 | 1.25 | 1.02 |
| 15 | 1.55 | 1.30 | 1.00 |
| 30 | 1.70 | 1.40 | 1.05 |
Utilization in Preclinical Behavioral and Pharmacological Studies in Animal Models to Mimic Endogenous Effects
In preclinical behavioral studies, this compound serves as a valuable research tool to investigate the pharmacological effects of tryptamine while distinguishing them from the animal's endogenous tryptamine. Because the deuterated form has a longer half-life and greater brain penetration, it can be used to produce more sustained and robust behavioral effects, which can then be studied in models of anxiety, depression, or psychosis. nih.govwmich.edu For example, the head-twitch response (HTR) in mice is a behavioral assay commonly used to screen for 5-HT2A receptor activation, a hallmark of many tryptamines. nih.gov By using the deuterated compound, researchers can establish a clearer correlation between brain concentration and the intensity or duration of a specific behavioral response. This allows for a more accurate assessment of the pharmacological mechanisms underlying the observed behaviors, effectively using an exogenous labeled compound to probe the function of the endogenous system it mimics. psychedelicalpha.com
Theoretical and Computational Studies of Deuterated Tryptamines
Quantum Mechanical Calculations for Predicting Deuterium (B1214612) Kinetic Isotope Effects
The primary rationale for deuterating a metabolically labile position on a molecule is to leverage the deuterium kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when a light isotope (like protium (B1232500), ¹H) is replaced by a heavier one (like deuterium, ²H or D). wikipedia.org This effect is quantum mechanical in nature and arises from the difference in the zero-point vibrational energy (ZPVE) of a chemical bond.
A C-D bond has a lower ZPVE than a C-H bond due to the greater mass of deuterium. researchgate.net Consequently, more energy is required to break a C-D bond than a C-H bond. If the cleavage of this bond is the rate-determining step in a metabolic reaction, substituting hydrogen with deuterium will slow the reaction down. nih.gov
Quantum mechanical (QM) calculations, particularly those using density functional theory (DFT), are routinely used to predict the magnitude of the KIE. wikipedia.org These calculations can model the vibrational frequencies of the C-H and C-D bonds in both the ground state of the reactant and the transition state of the reaction. The KIE can be estimated by comparing the activation energies for the deuterated and non-deuterated compounds. For the enzymatic deamination of tryptamine (B22526) by monoamine oxidase (MAO), the initial step involves the cleavage of a C-H bond at the alpha-position. nih.gov In vitro studies have confirmed that deuteration at this α-carbon significantly reduces the rate of deamination, indicating that this bond cleavage is indeed a rate-limiting step. nih.gov
| Principle | Description | Relevance to TRYPTAMINE-alpha,alpha-D2 HCL |
|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | The lowest possible energy that a quantum mechanical system may have. A C-D bond has a lower ZPVE than a C-H bond due to the higher mass of deuterium. | The lower ZPVE of the α-C-D bonds means more energy is required to reach the transition state for bond cleavage compared to the α-C-H bonds. |
| Rate-Determining Step | The slowest step in a chemical reaction that determines the overall rate. A significant KIE is only observed if the isotopically substituted bond is broken or formed in this step. | Studies show that α-carbon C-H bond cleavage is a rate-limiting step in the enzymatic deamination of tryptamines. nih.gov |
| Primary KIE | The isotope effect observed when the bond to the isotopically labeled atom is broken during the rate-determining step. | Deuteration at the alpha-carbon of tryptamine results in a primary KIE, directly slowing the metabolic breakdown by enzymes like MAO. |
| Computational Prediction | Quantum mechanical methods can calculate the vibrational frequencies and activation energies for both light and heavy isotopologues to predict the KIE value (kH/kD). | These predictions allow researchers to prioritize deuteration strategies that are most likely to improve metabolic stability before undertaking synthetic work. |
Molecular Dynamics Simulations of Deuterated Ligand-Enzyme or Ligand-Receptor Interactions
Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. mdpi.com This allows researchers to observe the dynamic behavior of a ligand as it interacts with a biological macromolecule, such as an enzyme or a receptor, providing insights that are not available from static models. mdpi.comresearchgate.net
Ligand-Enzyme Interactions
MD simulations can be used to study how this compound interacts with metabolic enzymes like Cytochrome P450 (P450s) or Monoamine Oxidase (MAO). nih.gov These simulations can model the entire process of the ligand entering the enzyme's active site, adopting a specific conformation, and undergoing the chemical reaction. For a deuterated compound, the simulation can help visualize how the stronger C-D bond affects the positioning of the substrate within the active site and the dynamics of the bond-breaking event. The presence of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting in many P450 reactions. nih.gov By analyzing the trajectories and energy profiles from the simulation, researchers can better understand the structural and energetic factors that contribute to the observed KIE and the resulting increase in metabolic stability.
Ligand-Receptor Interactions
While deuteration is primarily intended to alter pharmacokinetics (metabolism) rather than pharmacodynamics (receptor activity), MD simulations can verify that the isotopic substitution does not negatively impact receptor binding. Tryptamines exert their primary effects by interacting with serotonin (B10506) receptors, such as the 5-HT2A receptor. researchgate.netnih.gov MD simulations of tryptamine analogs bound to the 5-HT2A receptor have identified key interactions, such as an ionic bond with residue D155 and interactions with S242. researchgate.net
| Interaction Type | Biological Partner | Key Insights from MD Simulations |
|---|---|---|
| Ligand-Enzyme | Metabolic enzymes (e.g., MAO, Cytochrome P450) | - Visualization of ligand entry and positioning in the active site.
|
| Ligand-Receptor | Serotonin receptors (e.g., 5-HT2A) | - Confirmation that the deuterated ligand maintains the correct binding pose.
|
Computational Prediction of Metabolic Soft Spots and Deuteration Strategies for Enhanced Stability
A critical step in modern drug design is the early identification of metabolic liabilities, often referred to as "metabolic soft spots." nih.govresearchgate.net These are chemically reactive sites on a molecule that are most susceptible to modification by metabolic enzymes. Computational tools and algorithms have been developed to predict these soft spots with a high degree of accuracy.
Software such as MetaSite can predict the most likely sites of metabolism by considering factors like the chemical reactivity of the substrate and the structural complementarity between the ligand and the active site of various P450 enzymes. researchgate.net These programs provide a ranked list of potential metabolic sites, guiding chemists on where to focus their efforts for structural modification. nih.gov For tryptamine, the α-carbon of the ethylamine (B1201723) side chain is a well-known metabolic soft spot, susceptible to deamination by MAO. nih.gov
Once a metabolic soft spot is identified computationally and confirmed experimentally, a common optimization strategy is to block the metabolic pathway at that position. Deuteration is an elegant approach to achieve this. By replacing the hydrogen atoms at the predicted soft spot with deuterium, the metabolic process is slowed due to the kinetic isotope effect. juniperpublishers.com This "metabolic shielding" can lead to:
Increased Half-Life: The drug remains in the system longer as its rate of clearance is reduced. nih.govjuniperpublishers.com
Improved Bioavailability: A greater proportion of the administered dose can reach the systemic circulation and its target.
Reduced Metabolite Load: Slower metabolism can decrease the formation of potentially undesirable or inactive metabolites. researchgate.net
| Step | Method | Objective | Application to Tryptamine |
|---|---|---|---|
| 1. Prediction | In silico tools (e.g., MetaSite, rule-based systems) researchgate.netnih.gov | Identify the most probable sites of metabolism ("soft spots") on the molecule. | Computational models predict the α-hydrogens on the ethylamine side chain as a primary site of metabolic attack. |
| 2. Validation | In vitro metabolic assays (e.g., liver microsomes, hepatocytes) | Experimentally confirm the predicted metabolic pathways and identify the major metabolites. | Experimental data confirms that deamination at the α-carbon is a major metabolic route for tryptamine. nih.gov |
| 3. Strategy | Site-selective deuteration | Replace hydrogen with deuterium at the confirmed soft spot to slow down metabolism via the KIE. | Synthesize this compound to "shield" the vulnerable position from enzymatic cleavage. |
| 4. Outcome | Pharmacokinetic analysis | Achieve a molecule with enhanced metabolic stability, longer half-life, and an improved pharmacokinetic profile. juniperpublishers.com | The resulting deuterated compound exhibits a longer half-life and reduced clearance compared to its non-deuterated parent. nih.gov |
Future Directions and Emerging Research Avenues for Deuterated Tryptamine Scaffolds
Development of Novel Deuterated Probes for Specific Biochemical and Neurochemical Targets
The development of novel deuterated tryptamines as molecular probes is a promising area of research. Because the substitution of hydrogen with deuterium (B1214612) does not substantially change a molecule's steric or electronic properties, deuterated compounds typically retain the binding affinities of their parent molecules for biological targets. nih.gov This principle allows for the creation of probes that can interact with specific receptors and enzymes just as the endogenous or parent compound would, but with altered metabolic stability.
An evaluation of deuterated tryptamine (B22526) molecules has confirmed that selective deuteration preserves the full therapeutic pharmacology across a range of serotonin (B10506) receptors. businesswire.compsychedelicalpha.com Research on deuterated N,N-Dimethyltryptamine (DMT) analogues demonstrates a comparable in vitro receptor binding profile to non-deuterated DMT, with high affinity for serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT2C. nih.gov This conservation of binding makes them excellent candidates for probes designed to study the function and distribution of these key neurochemical targets. nih.govnih.govnih.gov
The primary advantage of using deuterated probes lies in the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. nih.govnih.gov For tryptamines, a primary metabolic pathway involves enzymatic deamination at the alpha-carbon position. nih.gov By replacing the alpha-hydrogens with deuterium, as in TRYPTAMINE-alpha,alpha-D2 HCL, the rate of this metabolic breakdown is significantly reduced. nih.gov This "metabolic switching" allows the deuterated probe to remain at its target for longer, providing a more stable and prolonged signal for imaging or analytical techniques. For instance, novel technetium-99m labeled deuterated tropane (B1204802) derivatives have been developed as SPECT probes for the dopamine (B1211576) transporter, showing improved in vivo stability and higher target-to-non-target ratios compared to their non-deuterated counterparts. nih.gov
The table below illustrates the retained receptor interaction profile of a deuterated DMT analogue (9i) compared to its non-deuterated form (7), showing the percentage of inhibition at a 10 µM concentration. This demonstrates the suitability of the deuterated compound as a probe for these specific neurochemical targets.
| Target Receptor | Mean Percent Inhibition (%) |
|---|---|
| 5-HT1A | >90 |
| 5-HT2A | >90 |
| 5-HT2C | >90 |
| 5-HT1B | High |
| 5-HT2B | High |
| 5-HT5A | High |
| 5-HT6 | High |
| 5-HT7 | High |
| α-adrenergic receptors | >50 |
| H1 receptors | >50 |
| nAChα3β4 receptors | >50 |
Data sourced from in vitro radioligand assays of a deuterated DMT analogue (9i). nih.gov
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Pathway Elucidation
The integration of deuterated tryptamines with advanced omics technologies, particularly metabolomics and proteomics, offers a powerful strategy for elucidating complex biochemical pathways. The altered metabolic rate of deuterated compounds makes them ideal tracers for metabolic studies. scispace.com When a deuterated tryptamine is introduced into a biological system, its slower breakdown allows for the accumulation and easier detection of downstream metabolites.
In metabolomics, researchers use techniques like mass spectrometry to identify and quantify the complete set of small-molecule metabolites in a biological sample. The use of deuterium-labeled compounds creates a distinct mass shift in the resulting metabolites, making them easily distinguishable from their endogenous, non-deuterated counterparts. scispace.com This allows for precise tracking of the metabolic fate of the tryptamine scaffold. For example, in vitro studies have shown that deuteration at the α-carbon of the tryptamine side chain reduces enzymatic deamination, which is a rate-limiting step in the formation of metabolites like indole-3-acetic acid (IAA). nih.gov By comparing the metabolite profiles of systems treated with deuterated versus non-deuterated tryptamines, researchers can map metabolic pathways and identify key enzymatic steps with greater clarity.
The table below summarizes findings from an in vitro study on human hepatocytes, showing how the degree of deuteration at the α-carbon of DMT affects its metabolic stability.
| Compound | Degree of α-carbon Deuteration | Half-Life (t1/2) | Intrinsic Clearance |
|---|---|---|---|
| DMT (7) | 0% | Baseline | Baseline |
| D2-DMT (9i) | 96.6% | Increased | Decreased |
This table illustrates a significant positive correlation between the degree of α-carbon deuteration and metabolic half-life, and a negative correlation with clearance, as demonstrated in studies with human hepatocyte fractions. nih.gov
In proteomics, the focus is on the large-scale study of proteins. While direct integration is less common, changes in metabolic pathways induced by deuterated compounds can lead to downstream effects on protein expression and function. For instance, alterations in neurotransmitter metabolism could influence the expression of receptors or signaling proteins, which could be captured through comparative proteomic analyses. researchgate.net
Q & A
Q. What statistical approaches are recommended for interpreting anomalous spectral data in deuterated tryptamine characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
